

Application Note: Quantification of Carlactone using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Carlactone
Cat. No.:	B12838652

[Get Quote](#)

Introduction

Carlactone (CL) is a key biosynthetic precursor to strigolactones (SLs), a class of plant hormones that play crucial roles in regulating plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi.^{[1][2][3][4]} Given their extremely low concentrations in plant tissues and their instability, highly sensitive and specific analytical methods are required for their quantification.^{[1][2]} This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of **carlactone** in plant matrices.

Principle

This method utilizes the high selectivity of liquid chromatography to separate **carlactone** from complex sample matrices, followed by the high sensitivity and specificity of tandem mass spectrometry for detection and quantification. An internal standard, such as a stable isotope-labeled version of **carlactone** (e.g., [1-¹³CH₃]-CL), is employed to ensure accuracy by correcting for matrix effects and variations in sample preparation and instrument response.^[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of **carlactone** and related strigolactones as reported in various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Compound	LOD	LOQ	Matrix	Reference
Strigol	-	0.1 pg/µL	Standard Solution	[5]
Sorgolactone	-	0.5 pg/µL	Standard Solution	[5]
Orobanchol	-	1 pg/µL	Standard Solution	[5]

Table 2: Endogenous Levels of **Carlactone** and Related Compounds

Compound	Plant Species	Tissue/Fraction	Concentration	Reference
Carlactonoic Acid (CLA)	Arabidopsis thaliana (WT)	Root Extracts	32.5 ± 5.2 pg/g FW	[6]
Carlactonoic Acid (CLA)	Arabidopsis thaliana (atd14 mutant)	Root Extracts	~390 pg/g FW	[6]
Carlactonoic Acid (CLA)	Arabidopsis thaliana (max2 mutant)	Root Extracts	~650 pg/g FW	[6]
Orobanchol	Red Clover	Root Exudates (1 week)	13 pg/plant	[5]
Orobanchol	Red Clover	Root Exudates (2 weeks)	70 pg/plant	[5]
Orobanchol	Red Clover	Root Exudates (3 weeks)	58 pg/plant	[5]
Orobanchol	Red Clover	Root Exudates (4 weeks)	65 pg/plant	[5]

Experimental Protocols

This section provides a detailed protocol for the extraction and quantification of **carlactone** from plant root tissue.

Materials and Reagents

- Solvents: Acetone, Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS grade), Formic Acid (FA)
- Standards: **Carlactone** standard, ¹³C-labeled **Carlactone** internal standard ([1-¹³CH₃]-CL)
- Plant Tissue: Fresh or frozen plant roots
- Equipment:
 - Homogenizer (e.g., bead beater, mortar and pestle)
 - Centrifuge
 - Ultrasonic bath
 - Vacuum concentrator
 - Solid Phase Extraction (SPE) cartridges (e.g., C18)
 - UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
 - Analytical balance
 - Micropipettes

Sample Preparation and Extraction

- Harvesting and Freezing: Harvest plant roots, wash gently to remove soil, pat dry, and immediately freeze in liquid nitrogen to quench metabolic activity.^{[7][8]} Store at -80°C until extraction.
- Homogenization: Weigh approximately 100-150 mg of frozen root tissue. Homogenize the tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen or a bead

beater.

- Extraction:

- To the powdered tissue, add 1 mL of cold acetone and the internal standard solution (e.g., [1-¹³CH₃]-CL).[9]
- Vortex the mixture thoroughly.
- Sonicate the sample in an ultrasonic bath for 15 minutes at 4°C.[9]
- Centrifuge at high speed (e.g., 21,130 x g) for 8 minutes at 4°C.[9]
- Carefully collect the supernatant.
- Repeat the extraction step on the remaining pellet with another 1 mL of acetone to ensure complete extraction.
- Combine the supernatants.[9]

- Drying and Reconstitution:

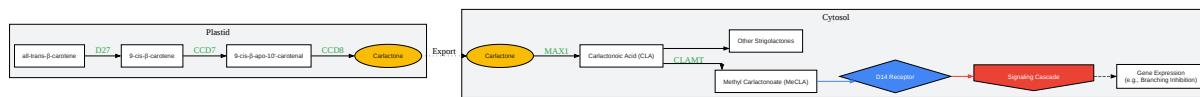
- Dry the combined supernatant in a vacuum concentrator.[9]
- Reconstitute the dried extract in a small volume (e.g., 120 µL) of 90% acetonitrile.[9]

- Purification (Optional but Recommended): For complex matrices, a Solid Phase Extraction (SPE) step can be beneficial.

- Precondition a C18 SPE column with 1 mL of methanol, followed by 1 mL of water.[9]
- Load the reconstituted sample onto the column.
- Wash the column with 1 mL of 10% aqueous methanol to remove polar interferences.[9]
- Elute **carlactone** with 0.5 mL of methanol.[9]
- Dry the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

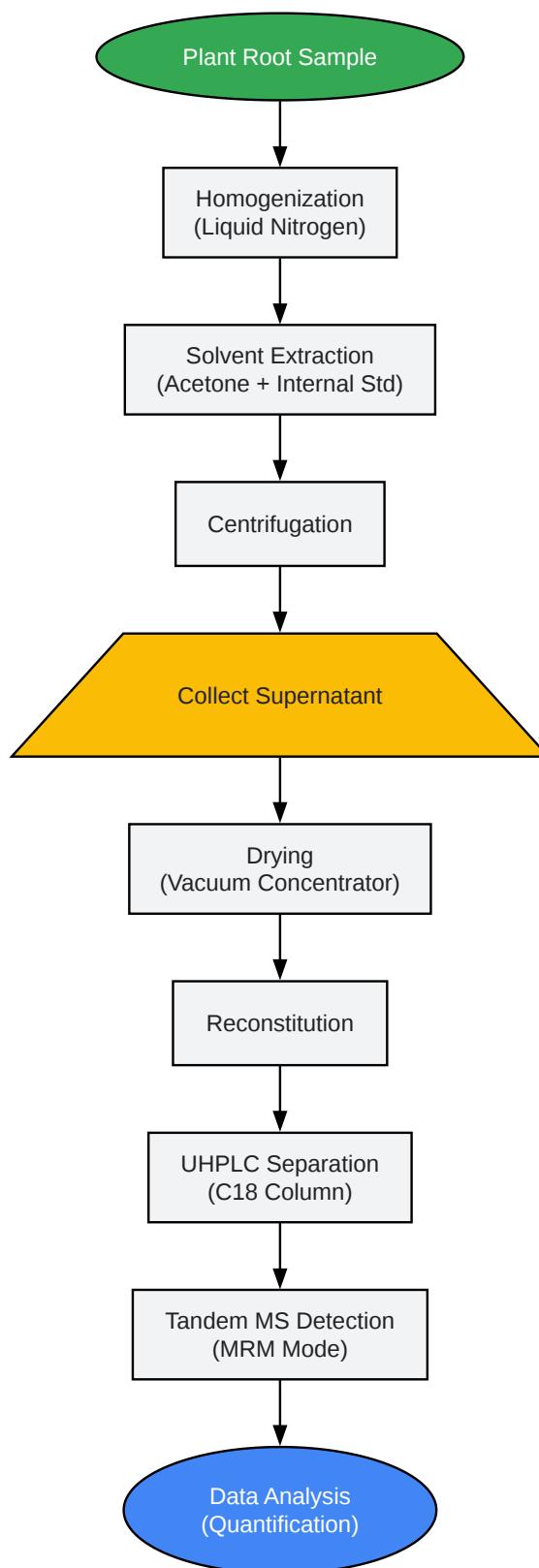
- Liquid Chromatography (LC) Conditions:
 - System: UHPLC system
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 μ m)
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
 - Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μ L
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required, though negative mode has been reported for related compounds like carlactonoic acid[6]).
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: Specific precursor-to-product ion transitions for **carlactone** and its internal standard must be determined by infusing pure standards. For example, for carlactonoic acid, a transition of m/z 331 -> product ions has been used.[6]
 - Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity.


Data Analysis and Quantification

- Create a calibration curve using known concentrations of the **carlactone** standard spiked with a constant concentration of the internal standard.

- Quantify the endogenous **carlactone** in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations


Carlactone Biosynthesis and Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Biosynthesis of **carlactone** in the plastid and its subsequent conversion and signaling in the cytosol.

LC-MS/MS Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Strigolactones | Springer Nature Experiments [experiments.springernature.com]
- 3. Carlactone is an endogenous biosynthetic precursor for strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carlactone is converted to carlactonoic acid by MAX1 in *Arabidopsis* and its methyl ester can directly interact with AtD14 *in vitro* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 8. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 9. DSpace [repository.kaust.edu.sa]
- To cite this document: BenchChem. [Application Note: Quantification of Carlactone using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12838652#lc-ms-ms-for-the-quantification-of-carlactone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com